Cas no 1849288-36-3 (4-Pyridinamine, 2-ethyl-5-methyl-)

4-Pyridinamine, 2-ethyl-5-methyl- 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinamine, 2-ethyl-5-methyl-
- EN300-1622065
- 2-Ethyl-5-methylpyridin-4-amine
- 1849288-36-3
-
- インチ: 1S/C8H12N2/c1-3-7-4-8(9)6(2)5-10-7/h4-5H,3H2,1-2H3,(H2,9,10)
- InChIKey: DSJKMTGTXOJICV-UHFFFAOYSA-N
- SMILES: C1(CC)=NC=C(C)C(N)=C1
計算された属性
- 精确分子量: 136.100048391g/mol
- 同位素质量: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.016±0.06 g/cm3(Predicted)
- Boiling Point: 271.3±35.0 °C(Predicted)
- 酸度系数(pKa): 9.96±0.42(Predicted)
4-Pyridinamine, 2-ethyl-5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622065-10.0g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 10g |
$4606.0 | 2023-06-04 | ||
Enamine | EN300-1622065-5.0g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 5g |
$3105.0 | 2023-06-04 | ||
Enamine | EN300-1622065-0.25g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 0.25g |
$985.0 | 2023-06-04 | ||
Enamine | EN300-1622065-1.0g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 1g |
$1070.0 | 2023-06-04 | ||
Enamine | EN300-1622065-100mg |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 100mg |
$867.0 | 2023-09-22 | ||
Enamine | EN300-1622065-0.1g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 0.1g |
$943.0 | 2023-06-04 | ||
Enamine | EN300-1622065-0.05g |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 0.05g |
$900.0 | 2023-06-04 | ||
Enamine | EN300-1622065-250mg |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 250mg |
$906.0 | 2023-09-22 | ||
Enamine | EN300-1622065-1000mg |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 1000mg |
$986.0 | 2023-09-22 | ||
Enamine | EN300-1622065-10000mg |
2-ethyl-5-methylpyridin-4-amine |
1849288-36-3 | 10000mg |
$4236.0 | 2023-09-22 |
4-Pyridinamine, 2-ethyl-5-methyl- 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
4-Pyridinamine, 2-ethyl-5-methyl-に関する追加情報
4-Pyridinamine, 2-Ethyl-5-Methyl: A Comprehensive Overview
The compound 4-Pyridinamine, 2-Ethyl-5-Methyl (CAS No. 1849288-36-3) is a fascinating molecule that has garnered significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the pyridine derivative family, which is widely studied for its versatile properties in various chemical reactions and industrial processes. The molecule's structure features a pyridine ring with an amine group at the 4-position and substituents at the 2 and 5 positions, specifically an ethyl and a methyl group, respectively.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing 4-Pyridinamine, 2-Ethyl-5-Methyl. One of the most promising approaches involves the use of transition metal catalysts to facilitate efficient coupling reactions. These methods not only enhance the yield of the compound but also reduce the environmental impact of its production, aligning with the growing emphasis on sustainable chemical processes.
The structural uniqueness of 4-Pyridinamine, 2-Ethyl-5-Methyl makes it an ideal candidate for various applications. In pharmaceutical research, this compound has shown potential as a building block for drug development. Its ability to form stable complexes with metal ions has been leveraged in designing new generations of antibiotics and anticancer agents. For instance, studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in bacterial resistance mechanisms.
In addition to its pharmaceutical applications, 4-Pyridinamine, 2-Ethyl-5-Methyl has found utility in materials science. Its electron-rich aromatic ring makes it suitable for use in organic electronics, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs). Recent research has highlighted its role as a dopant in enhancing the efficiency of OLEDs by improving charge transport properties.
The synthesis of 4-Pyridinamine, 2-Ethyl-5-Methyl involves a series of well-defined steps that ensure high purity and structural integrity. Traditional methods often rely on nucleophilic aromatic substitution reactions, where the amine group is introduced into the pyridine ring under specific conditions. However, modern techniques have introduced more efficient pathways that minimize side reactions and optimize reaction yields.
One area where 4-Pyridinamine, 2-Ethyl-5-Methyl has shown remarkable promise is in catalysis. Its ability to act as a ligand in transition metal complexes has made it valuable in asymmetric catalysis—a field critical for producing enantiomerically pure compounds required by the pharmaceutical industry. Recent studies have demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental to organic synthesis.
The environmental impact of synthesizing and using 4-Pyridinamine, 2-Ethyl-5-Methyl is another critical aspect being investigated by researchers. Green chemistry principles are increasingly being applied to minimize waste and reduce energy consumption during its production. For example, solvent-free reaction conditions and recyclable catalysts are being explored to make its synthesis more sustainable.
In conclusion, 4-Pyridinamine, 2-Ethyl-5-Methyl (CAS No. 1849288-36-3) stands out as a versatile compound with diverse applications across multiple disciplines. From drug discovery to materials science and catalysis, its unique properties continue to drive innovative research directions. As advancements in synthetic methods and green chemistry practices unfold, this compound is poised to play an even more significant role in shaping future technologies and therapeutic solutions.
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